Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C12H9ClN2O5 |
|---|---|
Molecular Weight |
296.66 g/mol |
IUPAC Name |
ethyl 4-chloro-6-nitro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClN2O5/c1-2-20-12(17)9-10(13)7-5-6(15(18)19)3-4-8(7)14-11(9)16/h3-5H,2H2,1H3,(H,14,16) |
InChI Key |
VNWFBWKJQQQUDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoline Core
The synthesis of ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically begins with the construction of the quinoline ring system. This is commonly achieved through a condensation reaction involving an appropriately substituted aniline and β-ketoester or related precursors.
Step 1: Condensation Reaction
A substituted aniline (bearing nitro and chloro substituents or precursors thereof) is condensed with ethyl acetoacetate or a similar β-ketoester under acidic or basic conditions to form the quinoline nucleus. This process involves cyclization and dehydration steps to yield the dihydroquinoline intermediate.
Reaction conditions vary but often use acid catalysts such as polyphosphoric acid or Lewis acids to facilitate ring closure.
Esterification and Oxo Group Formation
The 3-carboxylate ethyl ester group is generally introduced during the initial condensation step if ethyl acetoacetate or similar esters are used as starting materials.
The 2-oxo (keto) group is inherent to the quinoline-2-one structure formed during ring closure and oxidation steps.
Example Synthesis Pathway (Based on Related Compounds)
A representative synthesis pathway for this compound or closely related compounds (e.g., ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate) involves:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of substituted aniline with ethyl acetoacetate | Acid catalyst (e.g., polyphosphoric acid), heat | Formation of dihydroquinoline core with ester group |
| 2 | Chlorination at 4-position | POCl3 or SOCl2, controlled temperature | Introduction of chloro substituent |
| 3 | Nitration at 6-position | HNO3/H2SO4 mixture, controlled temperature | Introduction of nitro substituent |
| 4 | Purification and isolation | Recrystallization or chromatography | Pure this compound |
Reaction Conditions and Optimization
Solvents: Common solvents include ethanol, acetonitrile, tetrahydrofuran, and dimethylformamide, chosen based on solubility and reaction compatibility.
Temperature: Condensation and ring closure reactions are typically performed at elevated temperatures (80–150 °C) to drive cyclization.
Acid/Base Catalysis: Acidic conditions favor ring closure and nitration, while bases such as potassium tert-butoxide may be used in specific steps for ring closure or substitution reactions.
Protecting Groups: When amine or hydroxyl groups are present on intermediates, protecting groups like acetyl, benzyl, or tert-butoxycarbonyl may be employed to prevent side reactions.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Materials | Substituted aniline, ethyl acetoacetate | 4-chloro and 6-nitro substituents introduced via starting materials or post-synthesis |
| Catalyst | Polyphosphoric acid, POCl3, HNO3/H2SO4 | For ring closure, chlorination, nitration respectively |
| Solvent | Ethanol, acetonitrile, tetrahydrofuran | Depends on reaction step and solubility |
| Temperature | 80–150 °C | Elevated for condensation and ring closure |
| Reaction Time | Several hours to overnight | Optimized for complete conversion |
| Purification | Recrystallization, chromatography | To isolate pure product |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative with a variety of applications in chemical synthesis and medicinal chemistry .
IUPAC Name: ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate.
Molecular Formula: .
Molecular Weight: 310.69 g/mol.
Scientific Research Applications
Due to its structure, this compound and related analogs are used in several applications:
- Antimicrobial studies Quinoline derivatives have demonstrated antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some compounds showing potential as antituberculosis agents . The combination of quinoline with heterocyclic carbohydrazides and 1,3,4-oxadiazoles can enhance biological activity, making them suitable for developing more effective antimicrobial compounds .
- Synthesis of quinoline ring systems this compound can be used in the synthesis of fused or binary quinoline-based heterocyclic systems .
- Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives It can be used as a starting material to synthesize 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which exhibit breast anticancer activity .
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Solubility : Nitro groups generally reduce solubility in polar solvents; however, the ester moiety at position 3 may counteract this through hydrophobic interactions.
- Melting Points : Nitro-substituted derivatives (e.g., CAS 61919-44-6) often exhibit higher melting points (>250°C) due to stronger intermolecular interactions, whereas phenyl-substituted analogs (e.g., CAS 93654-27-4) may have lower melting points (~200°C) due to bulky substituents disrupting crystal packing .
Biological Activity
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 2253791-42-1) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and antilipidemic properties, supported by research findings and case studies.
Chemical Structure and Properties
Chemical Formula: C12H9ClN2O5
Molecular Weight: 296.66 g/mol
IUPAC Name: this compound
Physical Form: Solid
Purity: ≥95%
The compound features a nitro group and a chloro substituent on the quinoline ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures to ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline have demonstrated significant antimicrobial properties. For instance, derivatives of quinolines have been effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that related quinolinone compounds exhibit potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxic Activity
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline has also shown promising cytotoxic effects in various cancer cell lines. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .
Antilipidemic Properties
The compound's structural analogs have been evaluated for their antilipidemic effects. In animal models, certain derivatives have been shown to reduce triglyceride levels and improve lipid profiles significantly. For example, a study on related compounds demonstrated their efficacy in lowering cholesterol levels in hyperlipidemic rat models . This suggests potential applications in managing dyslipidemia.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline against a panel of bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Study 2: Cytotoxicity in Cancer Cells
In vitro experiments assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure, indicating its potential as a chemotherapeutic agent .
Study 3: Lipid-Lowering Effects
In a controlled study involving Triton WR-1339 induced hyperlipidemic rats, administration of ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline resulted in a notable decrease in serum triglycerides and total cholesterol levels after one week of treatment .
Comparative Analysis Table
| Activity | Compound | MIC (µg/mL) | Cell Line Tested | Effectiveness |
|---|---|---|---|---|
| Antimicrobial | Ethyl 4-chloro-6-nitro... | 32 | E. coli | Significant |
| Cytotoxic | Ethyl 4-chloro-6-nitro... | N/A | MCF-7 | Reduced viability |
| Antilipidemic | Ethyl 4-chloro-6-nitro... | N/A | Triton WR model | Decreased triglycerides |
Q & A
Q. What are the common synthetic routes for Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate?
The compound can be synthesized via cyclocondensation reactions using substituted anilines and diethyl malonate derivatives. For example, analogs like ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate are prepared by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and piperidine at 453 K, followed by purification via silica-gel chromatography and recrystallization . Monitoring via TLC and optimizing reaction time/temperature are critical for yield improvement .
Q. How is the purity of the compound validated in laboratory settings?
Purity is assessed using a combination of chromatographic (TLC, HPLC) and spectroscopic techniques. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1730 cm⁻¹, OH/NH stretches at 2700–3200 cm⁻¹), while LC-MS confirms molecular weight (e.g., m/z 234 [M+H]+ for related derivatives) . Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation .
Q. What are the standard protocols for crystallographic data collection and refinement?
SCXRD data are collected using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Structures are solved via direct methods (SHELXS-97) and refined using SHELXL-97, with H-atoms placed in calculated positions or located via difference Fourier maps. R-factors <0.05 indicate high precision . Software like Mercury aids in visualizing hydrogen-bonding networks and packing motifs .
Advanced Research Questions
Q. How can synthetic impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one) be minimized during scale-up?
Impurities arise from side reactions during cyclization. Lab-scale methods (e.g., using dry DMF at 85°C) may not translate to industrial settings due to reagent variability. Green chemistry approaches, such as solvent optimization and catalytic piperidine, reduce byproducts. Recrystallization from ethyl acetate or mixed solvents (petroleum ether/EtOAc) enhances purity .
Q. What methodologies resolve contradictions in hydrogen-bonding patterns observed in crystal structures?
Inversion-related dimers via N–H⋯O hydrogen bonds (R₂²(8) motifs) are common in dihydroquinoline derivatives. Discrepancies in bond angles or torsion angles (e.g., carboxylate/phenyl group twists of 50–65°) are analyzed using graph-set theory and software like Mercury. Comparative studies with related structures (e.g., Subashini et al., 2009) clarify packing anomalies .
Q. How do substituents (e.g., nitro, chloro) influence biological activity?
The chloro and nitro groups enhance electron-withdrawing effects, stabilizing the quinoline ring and modulating interactions with enzymes like NAD(P)H:quinone oxidoreductase 1. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 7-chloro-6-fluoro derivatives) and testing inhibition via kinetic assays. Computational docking (e.g., using AutoDock) predicts binding affinities .
Q. What strategies optimize refinement of high-resolution crystallographic data with disorder?
For disordered regions (e.g., rotating phenyl groups), SHELXL’s PART instruction partitions occupancy. Anisotropic displacement parameters (ADPs) are refined for non-H atoms, while H-atoms are constrained using riding models. High data-to-parameter ratios (>15:1) and low Rint (<0.03) ensure reliability .
Methodological Challenges
Q. How are reaction intermediates characterized when NMR signals overlap?
2D NMR techniques (e.g., HSQC, HMBC) resolve overlapping peaks in congested regions (e.g., aromatic protons). For hydrazide intermediates, IR confirms N–H stretches (~3200 cm⁻¹), while <sup>13</sup>C NMR identifies carbonyl carbons (~165 ppm) .
Q. What approaches validate non-covalent interactions in solution versus solid states?
Solution-state interactions (e.g., dimerization) are studied via DOSY NMR or UV-Vis titration. Solid-state analysis employs Hirshfeld surfaces (CrystalExplorer) to quantify contact contributions (e.g., H⋯O vs. H⋯Cl interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
